Diprafenone hydrochloride, (R)-

Description

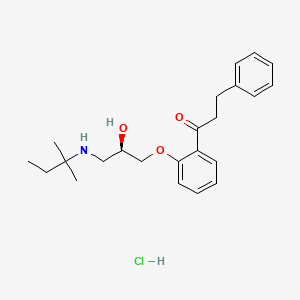

Diprafenone hydrochloride, (R)-, is a chiral antiarrhythmic agent belonging to the class Ic category, which inhibits sodium channels to suppress abnormal cardiac rhythms . Structurally, it is a propafenone analogue with a 2-hydroxy-3-(1,1-dimethylpropylamino)propoxy substituent, contributing to its enhanced potency and stereoselective pharmacokinetics .

Properties

CAS No. |

132009-85-9 |

|---|---|

Molecular Formula |

C23H32ClNO3 |

Molecular Weight |

406.0 g/mol |

IUPAC Name |

1-[2-[(2R)-2-hydroxy-3-(2-methylbutan-2-ylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |

InChI |

InChI=1S/C23H31NO3.ClH/c1-4-23(2,3)24-16-19(25)17-27-22-13-9-8-12-20(22)21(26)15-14-18-10-6-5-7-11-18;/h5-13,19,24-25H,4,14-17H2,1-3H3;1H/t19-;/m1./s1 |

InChI Key |

UMNNDKJVNNYLDU-FSRHSHDFSA-N |

Isomeric SMILES |

CCC(C)(C)NC[C@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |

Canonical SMILES |

CCC(C)(C)NCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diprafenone hydrochloride, ®- involves the condensation of 2’-hydroxy-3-phenylpropiophenone with 1-chloro-2,3-epoxypropane in the presence of potassium carbonate. This reaction yields 2’- (2,3-epoxypropoxy)-3-phenylpropiophenone, which is then treated with 2-methyl-2-aminobutane in refluxing methanol .

Industrial Production Methods

Industrial production methods for Diprafenone hydrochloride, ®- typically follow the same synthetic route as described above, with optimizations for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Diprafenone hydrochloride, ®- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring and the side chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.

Major Products Formed

The major products formed from these reactions include various derivatives of Diprafenone hydrochloride, ®-, which can have different pharmacological properties and applications.

Scientific Research Applications

Diprafenone hydrochloride, ®- has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the electrophysiological properties of antiarrhythmic agents.

Biology: The compound is used in research to understand its effects on cellular electrophysiology and its interaction with ion channels.

Medicine: Diprafenone hydrochloride, ®- is studied for its potential therapeutic applications in treating cardiac arrhythmias and other cardiovascular conditions.

Industry: The compound is used in the development of new antiarrhythmic drugs and in the optimization of existing therapies .

Mechanism of Action

Diprafenone hydrochloride, ®- exerts its effects by blocking sodium channels in cardiac cells. This action reduces the likelihood of membrane depolarization, thereby stabilizing the cardiac rhythm. The compound also affects the mean open time of sodium channels, reducing it by up to 45%, which indicates a modification of the channel’s properties .

Comparison with Similar Compounds

Pharmacokinetic Profile

- Absorption and Elimination: After intravenous (IV) administration, plasma radioactivity declines biphasically with half-lives of 0.2 h (α-phase) and 1.5 h (β-phase). Oral bioavailability ranges from 50–80%, with prolonged absorption resembling a zero-order process .

- Food Interaction : Co-administration with food increases oral bioavailability by ~50%, irrespective of metabolic hydroxylator status .

- Distribution and Excretion : Rapid tissue distribution (apparent volume of distribution: 4–5 L/kg) occurs, with highest concentrations in the lung (IV) and gastrointestinal tract (oral). Excretion is primarily fecal (75%) and urinary (20%) after IV dosing, facilitated by biliary excretion and enterohepatic cycling .

Enantioselective Disposition

The (R)-enantiomer exhibits distinct pharmacokinetics compared to its (S)-counterpart. A stereoselective HPLC method revealed marked differences in plasma disposition, diverging from the profile of its structural analog, propafenone .

Comparison with Similar Compounds

Propafenone: Structural and Functional Parallels

Diprafenone and propafenone share a core diphenylamine structure and class Ic antiarrhythmic activity. However, critical differences include:

Other Class Ic Antiarrhythmics (e.g., Flecainide)

Research Findings and Data Tables

Pharmacokinetic Parameters of Diprafenone Hydrochloride (R)-

Electrophysiological Effects

| Effect | Diprafenone | Propafenone | Reference |

|---|---|---|---|

| PQ-time Prolongation | Marked | Moderate | |

| Atrial Refractory Period | Significantly extended | Less extended | |

| Beta-Sympatholytic Activity | Present | Present |

Enantiomer-Specific Disposition

| Aspect | Diprafenone (R)- | Propafenone Enantiomers | Reference |

|---|---|---|---|

| Plasma Detection Sensitivity | 10.0 ng/mL via HPLC-UV | Variable | |

| Metabolic Fate | Rapid, stereoselective | CYP2D6-mediated |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.